molecular formula C8H9NO4S B1429052 Dimethyl 3-aminothiophene-2,5-dicarboxylate CAS No. 785803-74-9

Dimethyl 3-aminothiophene-2,5-dicarboxylate

Cat. No.: B1429052
CAS No.: 785803-74-9
M. Wt: 215.23 g/mol
InChI Key: QFWYBXJEIDHWPZ-UHFFFAOYSA-N
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Description

Dimethyl 3-aminothiophene-2,5-dicarboxylate is a heterocyclic compound with the molecular formula C8H9NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-aminothiophene-2,5-dicarboxylate typically involves the reaction of 3-aminothiophene-2,5-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-aminothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Dimethyl 3-aminothiophene-2,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 3-aminothiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Dimethyl 4-aminothiophene-2,3-dicarboxylate: Another thiophene derivative with similar chemical properties.

    Dimethyl 2-aminothiophene-3,4-dicarboxylate: Differing in the position of the amino group and carboxylate groups.

Uniqueness: Dimethyl 3-aminothiophene-2,5-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 3-aminothiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWYBXJEIDHWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186355
Record name 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785803-74-9
Record name 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=785803-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Thiophenedicarboxylic acid, 3-amino-, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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